Anilino(imino)methanesulfinic acid
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Overview
Description
Anilino(imino)methanesulfinic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol . This compound is known for its unique structure, which includes both an anilino group and an imino group attached to a methanesulfinic acid moiety. It is a white to off-white solid that decomposes at temperatures between 132-134°C .
Preparation Methods
The synthesis of anilino(imino)methanesulfinic acid typically involves the reaction of aniline with methanesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Anilino(imino)methanesulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The anilino and imino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anilino(imino)methanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anilino(imino)methanesulfinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Anilino(imino)methanesulfinic acid can be compared with other similar compounds such as:
Amino(imino)methanesulfonic acid: This compound has a similar structure but lacks the anilino group.
Thiourea trioxide: Another related compound with different functional groups.
Formamidinosulfonic acid: Shares some structural similarities but has distinct chemical properties
Properties
Molecular Formula |
C7H8N2O2S |
---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
amino(phenylimino)methanesulfinic acid |
InChI |
InChI=1S/C7H8N2O2S/c8-7(12(10)11)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11) |
InChI Key |
PXYUWGXNHHWIDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)S(=O)O |
Origin of Product |
United States |
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